1-Ethyl-1-ethynylcyclohexane
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Overview
Description
1-Ethyl-1-ethynylcyclohexane is an organic compound with the molecular formula C10H16 It is a derivative of cyclohexane, where one hydrogen atom is replaced by an ethyl group and another by an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-ethynylcyclohexane can be synthesized through the reaction of cyclohexanone with sodium acetylide in liquid ammonia, followed by an acidic work-up . This method involves the formation of an intermediate, which is then converted to the desired product through further chemical reactions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1-ethynylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: It can undergo substitution reactions where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) are common.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Ethylcyclohexane.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
1-Ethyl-1-ethynylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Ethyl-1-ethynylcyclohexane exerts its effects involves interactions with various molecular targets. The ethynyl group can participate in reactions that form new carbon-carbon bonds, influencing the compound’s reactivity and stability. The pathways involved include:
Enzyme Inhibition: It can inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to certain receptors, altering cellular responses.
Comparison with Similar Compounds
1-Ethynylcyclohexanol: An alkynyl alcohol derivative with similar structural features.
1-Ethynyl-1-hydroxycyclohexane: Another derivative with a hydroxyl group instead of an ethyl group.
Uniqueness: 1-Ethyl-1-ethynylcyclohexane is unique due to the presence of both ethyl and ethynyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C10H16 |
---|---|
Molecular Weight |
136.23 g/mol |
IUPAC Name |
1-ethyl-1-ethynylcyclohexane |
InChI |
InChI=1S/C10H16/c1-3-10(4-2)8-6-5-7-9-10/h1H,4-9H2,2H3 |
InChI Key |
UQQMJCOBMDJCPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCC1)C#C |
Origin of Product |
United States |
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